molecular formula C9H7N3O3 B5974480 3-(4-nitro-1H-imidazol-1-yl)phenol

3-(4-nitro-1H-imidazol-1-yl)phenol

Cat. No. B5974480
M. Wt: 205.17 g/mol
InChI Key: FKBXJISOABTWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitro-1H-imidazol-1-yl)phenol, also known as NIP, is a synthetic compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the formation of reactive oxygen species (ROS) in hypoxic tumor cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. 3-(4-nitro-1H-imidazol-1-yl)phenol selectively targets hypoxic tumor cells, which have a higher concentration of ROS, leading to their destruction.
Biochemical and Physiological Effects:
3-(4-nitro-1H-imidazol-1-yl)phenol has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its antimicrobial effects. 3-(4-nitro-1H-imidazol-1-yl)phenol has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-nitro-1H-imidazol-1-yl)phenol in lab experiments include its selectivity for hypoxic tumor cells, minimal toxicity in normal cells, and potential use as a radiosensitizer. However, the limitations of using 3-(4-nitro-1H-imidazol-1-yl)phenol include its limited solubility in aqueous solutions and potential instability in biological environments.

Future Directions

For research on 3-(4-nitro-1H-imidazol-1-yl)phenol include exploring its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further investigation into the mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol and its effects on normal cells is needed to fully understand its potential applications. Finally, the development of more efficient synthesis methods for 3-(4-nitro-1H-imidazol-1-yl)phenol may improve its accessibility for scientific research.

Synthesis Methods

The synthesis of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the reaction of 4-nitroimidazole with 3-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of 3-(4-nitro-1H-imidazol-1-yl)phenol with high purity.

Scientific Research Applications

3-(4-nitro-1H-imidazol-1-yl)phenol has been extensively studied for its potential applications in cancer therapy. It has been found to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy. 3-(4-nitro-1H-imidazol-1-yl)phenol has also been investigated for its potential use as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, 3-(4-nitro-1H-imidazol-1-yl)phenol has been studied for its antimicrobial properties, showing potential as a treatment for bacterial and fungal infections.

properties

IUPAC Name

3-(4-nitroimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBXJISOABTWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitroimidazol-1-yl)phenol

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